molecular formula C11H13N3OS B1608224 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 244272-35-3

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B1608224
CAS No.: 244272-35-3
M. Wt: 235.31 g/mol
InChI Key: XALUYQULRYNAPI-UHFFFAOYSA-N
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Description

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to a thienyl-substituted oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of thienyl-substituted hydrazides with piperidine derivatives under specific conditions to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine stands out due to its unique combination of a thienyl group and an oxadiazole ring attached to a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-piperidin-4-yl-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-9(16-7-1)10-13-11(15-14-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUYQULRYNAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375579
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244272-35-3
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Reactant of Route 5
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Reactant of Route 6
4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

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